molecular formula C8H11BrS B8700824 2-(3-Bromopropyl)-5-methylthiophene

2-(3-Bromopropyl)-5-methylthiophene

Cat. No. B8700824
M. Wt: 219.14 g/mol
InChI Key: VUWRXOBVHQTEPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromopropyl)-5-methylthiophene is a useful research compound. Its molecular formula is C8H11BrS and its molecular weight is 219.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Bromopropyl)-5-methylthiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromopropyl)-5-methylthiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(3-Bromopropyl)-5-methylthiophene

Molecular Formula

C8H11BrS

Molecular Weight

219.14 g/mol

IUPAC Name

2-(3-bromopropyl)-5-methylthiophene

InChI

InChI=1S/C8H11BrS/c1-7-4-5-8(10-7)3-2-6-9/h4-5H,2-3,6H2,1H3

InChI Key

VUWRXOBVHQTEPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 48-2 (1.23 g) was dissolved in methylene chloride (30 ml), triphenylphosphine (2.27 g) and N-bromosuccinimide (1.54 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 1 hr, and at room temperature for 2 hr. The reaction mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether (50 ml) was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography (hexane alone) to give the object product (650 mg) as a yellow oil.
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step Two
Quantity
1.54 g
Type
reactant
Reaction Step Two

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